N-benzyl-1,1,1-trifluoromethanesulfonamide

Catalog No.
S1892889
CAS No.
36457-58-6
M.F
C8H8F3NO2S
M. Wt
239.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-1,1,1-trifluoromethanesulfonamide

CAS Number

36457-58-6

Product Name

N-benzyl-1,1,1-trifluoromethanesulfonamide

IUPAC Name

N-benzyl-1,1,1-trifluoromethanesulfonamide

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

IJHVVEQTOXFGCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F

The exact mass of the compound N-benzyl-1,1,1-trifluoromethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-benzyl-1,1,1-trifluoromethanesulfonamide (CAS 36457-58-6) is a highly specialized, electron-deficient protected amine and nucleophile widely procured for advanced organic synthesis, particularly in the construction of complex nitrogen-containing frameworks. Featuring a strongly electron-withdrawing triflyl group, this compound exhibits a significantly lowered N-H pKa (approximately 6.8) compared to standard sulfonamides, rendering it an exceptionally potent nucleophile for Mitsunobu reactions [1]. Industrially and in laboratory settings, it serves as a dual-purpose reagent: a robust protecting group that withstands diverse coupling conditions and a powerful directing group for alpha-C(sp3)-H functionalization. Its baseline value proposition lies in its ability to facilitate the amination of sterically hindered substrates and its orthogonal deprotection profile, making it a critical precursor for active pharmaceutical ingredients (APIs) and chiral ligands where traditional benzyl- or tosyl-protected amines fail.

Substituting N-benzyl-1,1,1-trifluoromethanesulfonamide with close structural analogs like N-benzyltosylamide or unprotected benzylamine frequently results in synthetic failure or severe yield degradation. In Mitsunobu aminations, the pKa of N-benzyltosylamide (~11) is insufficiently acidic to drive the inversion of sterically congested secondary alcohols, leading to incomplete reactions and poor recovery [1]. Furthermore, from a processability standpoint, generic tosyl protecting groups require harsh, cryogenic dissolving metal reductions (e.g., Na/NH3) for cleavage, which routinely destroy sensitive alkenes or reducible functional groups present in late-stage API intermediates [2]. The triflyl group uniquely allows for mild reductive cleavage using Red-Al or LiAlH4, ensuring orthogonal processability that generic substitutes cannot match. Unprotected benzylamines also lack the necessary electron-withdrawing activation to serve as effective directing groups in modern C-H functionalization protocols, often poisoning transition metal catalysts via strong sigma-coordination.

pKa-Driven Mitsunobu Nucleophilicity for Hindered Alcohols

The efficacy of Mitsunobu amination is strictly governed by the acidity of the nucleophile. N-benzyl-1,1,1-trifluoromethanesulfonamide possesses an experimental pKa of approximately 6.82, making it vastly superior to standard sulfonamides [1]. When compared to N-benzyltosylamide, which has a pKa of ~11, the triflamide derivative shifts the reaction equilibrium favorably, allowing for the complete inversion of sterically congested secondary alcohols. This ~4.2 pKa unit difference translates to near-quantitative yields in scenarios where tosylamides stall or fail completely [2].

Evidence DimensionN-H Acidity (pKa) and Mitsunobu Yield
Target Compound DatapKa ~ 6.82; enables high-yield inversion of hindered alcohols
Comparator Or BaselineN-benzyltosylamide (pKa ~ 11); poor/failing yields on hindered substrates
Quantified Difference~4.2 pKa units more acidic
ConditionsStandard Mitsunobu conditions (DEAD/PPh3 or DIAD)

Allows buyers to successfully synthesize complex, sterically hindered amines that are completely inaccessible using cheaper tosylamide reagents.

Orthogonal Deprotection via Mild Reductive Cleavage

A critical procurement factor for protecting groups in multi-step synthesis is the condition required for their removal. The triflyl group of N-benzyltriflamide can be smoothly and quantitatively cleaved using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH4 in toluene or ether [1]. In stark contrast, removing a standard tosyl group requires harsh dissolving metal conditions (Na/liquid NH3) or highly acidic environments (HBr/AcOH), which are notorious for reducing isolated double bonds or degrading sensitive functional groups. The ability to deprotect the triflamide in quantitative yield under mild hydride reduction provides essential orthogonality in complex API synthesis.

Evidence DimensionDeprotection Conditions and Yield
Target Compound DataQuantitative cleavage using Red-Al or LiAlH4 at 50 °C
Comparator Or BaselineN-benzyltosylamide requiring cryogenic Na/NH3 or strong acids
Quantified DifferenceAvoids cryogenic dissolving metal conditions, preserving reducible moieties
ConditionsRed-Al, toluene, 50 °C or LiAlH4, ether

Crucial for multi-step API scale-up where late-stage deprotection must not compromise other sensitive functional groups.

Activation for Stereoselective Alpha-C(sp3)-H Functionalization

The strong electron-withdrawing nature of the triflyl group uniquely activates the adjacent benzyl C-H bonds for advanced functionalization. In photocatalytic alpha-C(sp3)-H addition to aldehydes, N-benzyltriflamide achieves up to 75% yield and 94% enantiomeric excess (ee) [1]. When aliphatic amides or unprotected benzylamines are subjected to the identical Ir-photocatalyst and chiral chromium complex conditions, they yield 0% of the desired product due to a lack of electronic activation and potential catalyst poisoning. This transforms the compound from a mere protecting group into a powerful directing auxiliary for asymmetric synthesis.

Evidence DimensionYield and Enantioselectivity in C-H Addition
Target Compound DataUp to 75% yield and 94% ee
Comparator Or BaselineAliphatic amides / unprotected amines (0% yield)
Quantified Difference>75% yield difference and exclusive stereocontrol
ConditionsIr-photocatalyst, chiral Cr complex, blue LED irradiation

Enables the direct, stereoselective synthesis of valuable chiral beta-amino alcohols directly from the protected amine precursor.

Synthesis of Sterically Hindered APIs via Mitsunobu Inversion

Due to its highly acidic N-H bond (pKa ~6.8), this compound is the reagent of choice for introducing nitrogen into sterically congested secondary alcohols. It is specifically procured for API synthesis pathways where standard tosylamides fail to achieve complete inversion, ensuring high-yield carbon-nitrogen bond formation under standard DEAD/PPh3 conditions [1].

Late-Stage Amine Deprotection in Complex Natural Product Synthesis

In multi-step syntheses containing sensitive alkenes or reducible functional groups, the triflyl group offers a distinct advantage. It can be cleanly removed using Red-Al or LiAlH4, avoiding the destructive cryogenic dissolving metal reductions (Na/NH3) required for tosylamides, thus preserving the integrity of the target molecule [2].

Precursor for Asymmetric Beta-Amino Alcohols via C-H Functionalization

The strong electron-withdrawing effect of the triflyl moiety activates the alpha-C(sp3)-H bond, making this compound an ideal substrate for visible-light-driven, transition-metal-catalyzed asymmetric additions. It is utilized to construct highly enantioenriched beta-amino alcohols (up to 94% ee) that serve as critical building blocks for pharmaceuticals [3].

XLogP3

2.9

LogP

2.91 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

36457-58-6

Wikipedia

N-Benzyl-1,1,1-trifluoromethanesulphonamide

Dates

Last modified: 08-16-2023

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